Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-1H-indol-4-yl-
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Overview
Description
Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-1H-indol-4-yl- is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group attached to an indole ring, with a bis(1-methylethyl)aminoethoxy substituent. Its molecular structure makes it a candidate for research in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzamide and 1H-indole-4-yl as the core components.
Reaction Steps: The bis(1-methylethyl)aminoethoxy group is introduced through a series of reactions involving intermediates such as alkyl halides and amines.
Conditions: The reactions are usually carried out under anhydrous conditions, with solvents like dichloromethane or toluene, and catalysts such as triethylamine.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches, with careful control of reaction parameters to ensure purity and yield.
Purification: Post-synthesis, the compound undergoes purification steps such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Amides, ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target, leading to modulation of its activity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to trigger or inhibit signaling pathways.
Comparison with Similar Compounds
Benzamide derivatives: Other benzamide compounds with different substituents.
Indole derivatives: Compounds featuring indole rings with various functional groups.
Uniqueness:
The presence of the bis(1-methylethyl)aminoethoxy group distinguishes this compound from other benzamide and indole derivatives, potentially leading to unique biological and chemical properties.
This compound's versatility and potential applications make it a valuable subject for ongoing research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific fields.
Properties
CAS No. |
129323-03-1 |
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Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[2-[di(propan-2-yl)amino]ethoxy]-N-(1H-indol-4-yl)benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-16(2)26(17(3)4)14-15-28-22-11-6-5-8-19(22)23(27)25-21-10-7-9-20-18(21)12-13-24-20/h5-13,16-17,24H,14-15H2,1-4H3,(H,25,27) |
InChI Key |
JIUSYNHUVGDPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)C(C)C |
Origin of Product |
United States |
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